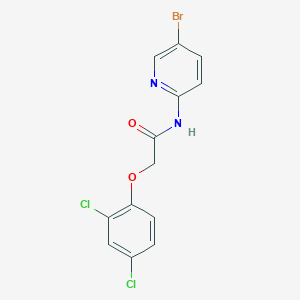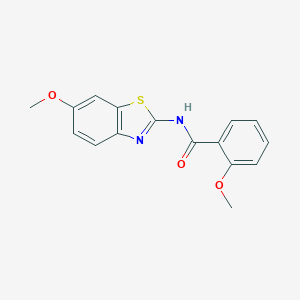
2-(4-chlorophenyl)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide, commonly known as CPBA, is a chemical compound that has been extensively studied for its potential use in scientific research. CPBA is a member of the benzoxazole family, which is known for its diverse biological activities.
Mecanismo De Acción
CPBA is believed to inhibit kinase activity by binding to the ATP-binding site of the kinase. CPBA has been shown to inhibit the autophosphorylation of JAK2, which is a key step in the activation of the JAK-STAT signaling pathway.
Biochemical and Physiological Effects:
CPBA has been shown to inhibit the growth of several cancer cell lines, including leukemia, breast cancer, and lung cancer cells. CPBA has also been shown to induce apoptosis in cancer cells. CPBA has been shown to inhibit the proliferation of T cells and B cells, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPBA in lab experiments is its high selectivity for kinases. CPBA has been shown to have little or no effect on the activity of other enzymes, such as phosphatases. One limitation of using CPBA in lab experiments is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the study of CPBA. One direction is to further investigate its potential as a kinase inhibitor in cancer research. Another direction is to explore its potential as a fluorescent probe for the detection of other metal ions, such as iron and nickel. Additionally, further studies could be conducted to investigate the effects of CPBA on other cellular processes, such as autophagy and apoptosis.
Métodos De Síntesis
CPBA can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 2-bromo-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide with 4-chlorophenylboronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 2-bromo-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide with 4-chloropyridine in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
CPBA has been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and zinc. CPBA has also been studied for its potential use as a kinase inhibitor in cancer research. CPBA has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and c-Kit.
Propiedades
Fórmula molecular |
C20H14ClN3O2 |
|---|---|
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C20H14ClN3O2/c21-15-3-1-13(2-4-15)11-19(25)23-16-5-6-18-17(12-16)24-20(26-18)14-7-9-22-10-8-14/h1-10,12H,11H2,(H,23,25) |
Clave InChI |
IIDRDWMBFNDXAC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)Cl |
SMILES canónico |
C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)



![N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide](/img/structure/B246133.png)





![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)
![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)